Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: is an organic compound belonging to the class of heterocyclic compounds It features a fused ring system comprising a pyrazole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One common method involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile.
Amination and Nitrosation: Another method includes aminating 2-amino-3,5-dibromopyrazine followed by nitrosation to form the desired pyrazolo[1,5-a][1,3,5]triazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced forms with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting specific kinases involved in cell proliferation.
Antiviral Agents: The compound has been explored for its antiviral properties, particularly against influenza and other viral infections.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have applications in fluorescence and optical materials.
Triazolo[1,5-a][1,3,5]triazines: These derivatives are explored for their energetic properties and potential use as explosives.
Uniqueness:
Electronic Properties: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has unique electronic properties that make it suitable for specific catalytic and medicinal applications.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility in synthetic chemistry.
Properties
CAS No. |
71680-61-0 |
---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-9-3-1-2-8-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10) |
InChI Key |
XSCVJHCFMXPRNY-UHFFFAOYSA-N |
SMILES |
C1=C2N=C(N=C(N2N=C1)N)N |
Canonical SMILES |
C1=C2N=C(N=C(N2N=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.